molecular formula C10H20N2O B7566167 2-(3,5-dimethylpiperidin-1-yl)-N-methylacetamide

2-(3,5-dimethylpiperidin-1-yl)-N-methylacetamide

Cat. No. B7566167
M. Wt: 184.28 g/mol
InChI Key: OQDNVVQCKWELKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-dimethylpiperidin-1-yl)-N-methylacetamide, also known as DMXAA or vadimezan, is a small molecule drug that has been studied extensively for its potential anti-cancer properties. DMXAA was first discovered in the 1990s and has since undergone numerous preclinical and clinical trials. In

Scientific Research Applications

2-(3,5-dimethylpiperidin-1-yl)-N-methylacetamide has been extensively studied for its potential anti-cancer properties. In preclinical studies, 2-(3,5-dimethylpiperidin-1-yl)-N-methylacetamide has been shown to induce tumor necrosis and inhibit the growth of various types of cancer cells, including melanoma, lung cancer, and breast cancer. 2-(3,5-dimethylpiperidin-1-yl)-N-methylacetamide has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in animal models.

Mechanism of Action

The exact mechanism of action of 2-(3,5-dimethylpiperidin-1-yl)-N-methylacetamide is not fully understood. However, it is believed that 2-(3,5-dimethylpiperidin-1-yl)-N-methylacetamide activates the immune system and triggers the release of cytokines, which in turn leads to the destruction of tumor cells. 2-(3,5-dimethylpiperidin-1-yl)-N-methylacetamide has also been shown to inhibit the formation of blood vessels that supply nutrients to tumors, thereby cutting off their blood supply and causing them to die.
Biochemical and Physiological Effects
2-(3,5-dimethylpiperidin-1-yl)-N-methylacetamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, 2-(3,5-dimethylpiperidin-1-yl)-N-methylacetamide has been shown to increase the levels of cytokines in the blood, including tumor necrosis factor-alpha and interferon-gamma. 2-(3,5-dimethylpiperidin-1-yl)-N-methylacetamide has also been shown to increase the production of reactive oxygen species, which can cause DNA damage and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(3,5-dimethylpiperidin-1-yl)-N-methylacetamide for lab experiments is its potential anti-cancer properties. 2-(3,5-dimethylpiperidin-1-yl)-N-methylacetamide has been shown to be effective against a wide range of cancer types, and it has also been shown to enhance the effectiveness of chemotherapy and radiation therapy. However, 2-(3,5-dimethylpiperidin-1-yl)-N-methylacetamide is a complex molecule that requires specialized equipment and expertise to synthesize and study. Additionally, 2-(3,5-dimethylpiperidin-1-yl)-N-methylacetamide has not yet been approved for clinical use, which may limit its potential applications.

Future Directions

There are a number of future directions for research on 2-(3,5-dimethylpiperidin-1-yl)-N-methylacetamide. One area of interest is the development of more efficient synthesis methods that can produce 2-(3,5-dimethylpiperidin-1-yl)-N-methylacetamide in larger quantities. Another area of interest is the optimization of the dosing and administration of 2-(3,5-dimethylpiperidin-1-yl)-N-methylacetamide to maximize its anti-cancer effects. Additionally, further studies are needed to fully understand the mechanism of action of 2-(3,5-dimethylpiperidin-1-yl)-N-methylacetamide and its potential applications in cancer treatment.

Synthesis Methods

2-(3,5-dimethylpiperidin-1-yl)-N-methylacetamide can be synthesized through a multi-step process that involves the reaction of 3,5-dimethylpyrazole with N-methylacetamide. The resulting compound is then subjected to further reactions that lead to the formation of 2-(3,5-dimethylpiperidin-1-yl)-N-methylacetamide. The synthesis of 2-(3,5-dimethylpiperidin-1-yl)-N-methylacetamide is a complex process that requires specialized equipment and expertise.

properties

IUPAC Name

2-(3,5-dimethylpiperidin-1-yl)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-8-4-9(2)6-12(5-8)7-10(13)11-3/h8-9H,4-7H2,1-3H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQDNVVQCKWELKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CC(=O)NC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.